Benzeneethanamine, N,N-dibutyl-, hydrochloride
Overview
Description
Benzeneethanamine, N,N-dibutyl-, hydrochloride is a chemical compound with the molecular formula C16H28ClN It is a derivative of benzeneethanamine, where the nitrogen atom is substituted with two butyl groups, and it is commonly found in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N,N-dibutyl-, hydrochloride typically involves the alkylation of benzeneethanamine with butyl halides under basic conditions. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + 2 \text{HBr} ] The resulting N,N-dibutylbenzeneethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_4\text{H}_9)_2 \cdot \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: N,N-dibutylbenzeneethanamine N-oxide.
Reduction: N,N-dibutylbenzeneethanamine.
Substitution: Various substituted benzeneethanamines depending on the substituent introduced.
Scientific Research Applications
Benzeneethanamine, N,N-dibutyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, N,N-dibutyl-, hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
- Benzeneethanamine, N,N-dimethyl-, hydrochloride
- Benzeneethanamine, N,N-diethyl-, hydrochloride
- Benzeneethanamine, N,N-dipropyl-, hydrochloride
Comparison: Benzeneethanamine, N,N-dibutyl-, hydrochloride is unique due to the presence of butyl groups, which confer distinct physicochemical properties compared to its dimethyl, diethyl, and dipropyl analogs. These differences can affect the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
N-butyl-N-(2-phenylethyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N.ClH/c1-3-5-13-17(14-6-4-2)15-12-16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFZDJROJSXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065721 | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14180-18-8 | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14180-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanamine, N,N-dibutyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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